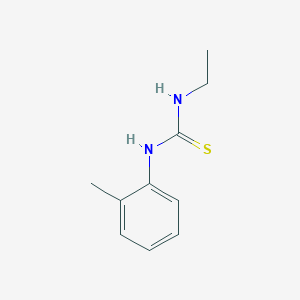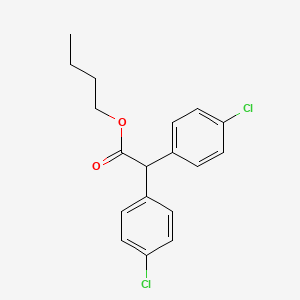
Butyl 2,2-bis(4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,2-bis(4-chlorophenyl)acetate is an organic compound that belongs to the class of esters It is derived from 2,2-bis(4-chlorophenyl)acetic acid and butanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,2-bis(4-chlorophenyl)acetate typically involves the esterification of 2,2-bis(4-chlorophenyl)acetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,2-bis(4-chlorophenyl)acetic acid+butanolacid catalystbutyl 2,2-bis(4-chlorophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated and recycled is also common to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2,2-bis(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-bis(4-chlorophenyl)acetic acid and butanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 2,2-bis(4-chlorophenyl)acetic acid and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted derivatives on the aromatic rings.
Applications De Recherche Scientifique
Butyl 2,2-bis(4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl 2,2-bis(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-bis(4-chlorophenyl)acetic acid: The parent acid from which the ester is derived.
Butyl acetate: A simpler ester with different chemical properties.
4-chlorophenylacetic acid: A related compound with a single chlorophenyl group.
Uniqueness
Butyl 2,2-bis(4-chlorophenyl)acetate is unique due to the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from simpler esters and related compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
42991-55-9 |
|---|---|
Formule moléculaire |
C18H18Cl2O2 |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
butyl 2,2-bis(4-chlorophenyl)acetate |
InChI |
InChI=1S/C18H18Cl2O2/c1-2-3-12-22-18(21)17(13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,17H,2-3,12H2,1H3 |
Clé InChI |
POHHNDQPDMJXPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


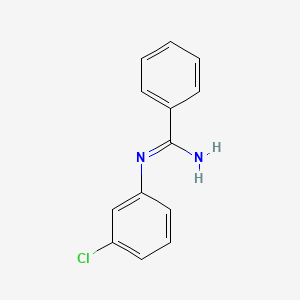
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)


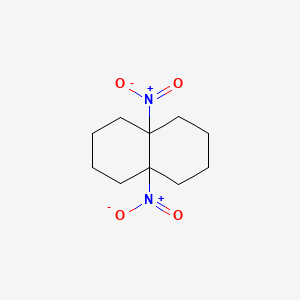
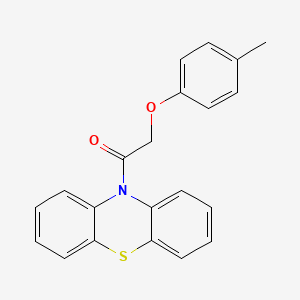
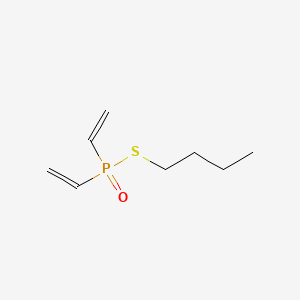
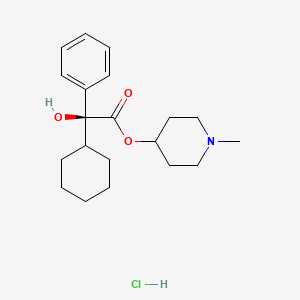
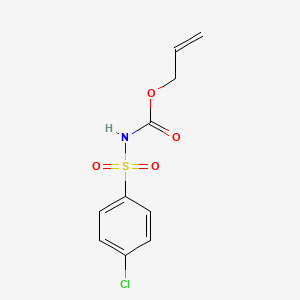
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)


